molecular formula C9H5BrIN B2648209 6-Bromo-4-iodoisoquinoline CAS No. 2013582-46-0

6-Bromo-4-iodoisoquinoline

Cat. No.: B2648209
CAS No.: 2013582-46-0
M. Wt: 333.954
InChI Key: HUJDTCMXQLMRBM-UHFFFAOYSA-N
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Description

6-Bromo-4-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrIN. It is a derivative of isoquinoline, which is a fused ring compound consisting of a benzene ring and a pyridine ring. The presence of both bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodoisoquinoline can be achieved through various methods. One common approach involves the bromination and iodination of isoquinoline derivatives. For instance, the selective bromination of isoquinoline can be carried out using bromine in nitrobenzene, followed by iodination using iodine and a suitable oxidizing agent .

Another method involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. This reaction is typically carried out in the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile. The reaction conditions are optimized to selectively produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodoisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Cross-Coupling: Palladium catalysts, such as palladium(II) acetate, and boronic acids or stannanes are typically used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine or iodine atoms.

    Cross-Coupling: Products are typically biaryl compounds or other complex organic molecules.

    Oxidation: Isoquinoline N-oxides are common oxidation products.

Scientific Research Applications

6-Bromo-4-iodoisoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in oncology and neurology.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodoisoquinoline depends on its specific application. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Lacks the iodine atom, making it less versatile in certain synthetic applications.

    6-Iodoisoquinoline: Lacks the bromine atom, which can affect its reactivity and the types of reactions it can undergo.

    4,6-Dibromoisoquinoline: Contains two bromine atoms instead of a bromine and an iodine atom, leading to different reactivity patterns.

Uniqueness

6-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which allows for greater versatility in synthetic applications. The combination of these halogens enables selective functionalization and cross-coupling reactions that are not possible with compounds containing only one type of halogen.

Properties

IUPAC Name

6-bromo-4-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJDTCMXQLMRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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